molecular formula C19H18FN7O B10928732 5-(4-fluorophenyl)-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

5-(4-fluorophenyl)-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10928732
M. Wt: 379.4 g/mol
InChI Key: QDKZJVLNFDPRNM-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-N~7~-(1-Isopropyl-5-Methyl-1H-Pyrazol-3-Yl)[1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a fluorophenyl group, a pyrazole ring, and a triazolopyrimidine core, making it a versatile scaffold for various biological activities.

Preparation Methods

The synthesis of 5-(4-Fluorophenyl)-N~7~-(1-Isopropyl-5-Methyl-1H-Pyrazol-3-Yl)[1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

5-(4-Fluorophenyl)-N~7~-(1-Isopropyl-5-Methyl-1H-Pyrazol-3-Yl)[1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-N~7~-(1-Isopropyl-5-Methyl-1H-Pyrazol-3-Yl)[1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the human estrogen alpha receptor (ERα), exhibiting a binding affinity close to that of native ligands . This interaction can modulate the receptor’s activity, leading to various biological effects such as anti-cancer activity.

Comparison with Similar Compounds

Similar compounds to 5-(4-Fluorophenyl)-N~7~-(1-Isopropyl-5-Methyl-1H-Pyrazol-3-Yl)[1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide include other pyrazole and triazolopyrimidine derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:

The uniqueness of 5-(4-Fluorophenyl)-N~7~-(1-Isopropyl-5-Methyl-1H-Pyrazol-3-Yl)[1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide lies in its specific combination of functional groups and its potential for diverse biological applications.

Properties

Molecular Formula

C19H18FN7O

Molecular Weight

379.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C19H18FN7O/c1-11(2)26-12(3)8-17(25-26)24-18(28)16-9-15(13-4-6-14(20)7-5-13)23-19-21-10-22-27(16)19/h4-11H,1-3H3,(H,24,25,28)

InChI Key

QDKZJVLNFDPRNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)C)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)F

Origin of Product

United States

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